(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate
Overview
Description
(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound that features a thiophene ring and a benzoate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of (Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate typically involves the condensation of thiophene derivatives with benzoate esters. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Chemical Reactions Analysis
(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is used as a corrosion inhibitor and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene-containing drug used as an antitussive.
What makes (Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate unique is its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10(15(19)14-6-5-7-25-14)18-24-17(20)11-8-12(21-2)16(23-4)13(9-11)22-3/h5-9H,1-4H3/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMSKEBFPZJAFJ-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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